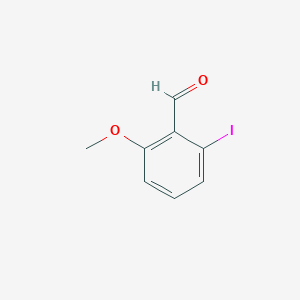

2-Iodo-6-methoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-6-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAUUWTZEOYENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680059 | |

| Record name | 2-Iodo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-59-2 | |

| Record name | 2-Iodo-6-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: Navigating the Landscape of Specialized Reagents

An In-depth Technical Guide to the Physical Properties of 2-Iodo-6-methoxybenzaldehyde

In the realm of synthetic chemistry and drug development, researchers frequently encounter novel or sparsely documented compounds. This compound (CAS No. 5025-59-2) is one such molecule—a valuable synthetic intermediate whose comprehensive physical properties are not widely published in readily accessible databases. This guide is therefore structured not as a static data sheet, but as a methodological framework for the research scientist. It provides the foundational principles and detailed experimental protocols necessary to empirically determine the key physical characteristics of this compound, or any similarly under-characterized substance. By understanding the how and why of these determinations, researchers can ensure data integrity, optimize reaction conditions, and maintain the highest standards of laboratory safety.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the bedrock upon which all other characterizations are built.

1.1 Core Identification

-

IUPAC Name: this compound

-

CAS Number: 5025-59-2

-

Molecular Formula: C₈H₇IO₂

-

Molecular Weight: 262.05 g/mol

-

InChI Key: LZAUUWTZEOYENR-UHFFFAOYSA-N

1.2 Structural Analysis

The structure of this compound features a benzene ring substituted with three key functional groups:

-

An aldehyde group (-CHO) at position C1.

-

An iodine atom (-I) at position C2.

-

A methoxy group (-OCH₃) at position C6.

The ortho-positioning of the bulky iodine atom and the methoxy group relative to the aldehyde creates significant steric hindrance. This structural feature is critical as it influences the molecule's reactivity, crystal packing, and, consequently, its physical properties like melting point and solubility.

Physical State and Appearance

This compound is typically supplied as a yellow solid. Visual inspection is the first, crucial step in assessing a chemical's purity. Any deviation from a uniform color and crystalline form, such as discoloration, clumping, or the presence of an oily residue, may indicate degradation or the presence of impurities.

Thermal Properties: Melting and Boiling Points

Thermal transition points are fundamental physical constants that provide insights into a compound's purity and the strength of its intermolecular forces.

3.1 Melting Point: A Criterion of Purity

A sharp, well-defined melting point is a strong indicator of a pure crystalline solid. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. While a specific, verified melting point for this compound is not consistently reported, data from structurally similar isomers suggests an expected range. For instance, 2-Iodo-5-methoxybenzaldehyde has a reported melting point of 110-115°C[1], while 3-Iodo-4-methoxybenzaldehyde melts at 107-112°C.[2]

3.1.1 Self-Validating Protocol for Melting Point Determination

This protocol ensures accuracy through the use of a calibrated apparatus and a systematic heating process.

Materials:

-

Melting point apparatus (e.g., Thiele tube or digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: On a clean, dry watch glass, crush a small amount of the solid into a fine powder. A fine powder ensures uniform heat transfer.[3]

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus. Ensure the sample is visible through the magnifying lens.

-

Rapid Heating (Initial Run): Heat the sample rapidly to get a preliminary, approximate melting range. This saves time and identifies the temperature range of interest.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a new capillary, heat rapidly to about 15-20°C below the approximate melting point found in the initial run.

-

Data Acquisition: Decrease the heating rate to 1-2°C per minute. This slow rate is critical for thermal equilibrium, allowing for an accurate reading.[3]

-

Record the Range: Note the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁–T₂.

3.2 Boiling Point

The boiling point for this compound is not documented in available literature, likely due to its high molecular weight and solid nature, suggesting it would require vacuum distillation to prevent decomposition at atmospheric pressure. For comparison, the less-substituted 2-methoxybenzaldehyde has a boiling point of 238°C at 760 mmHg.[4]

Solubility Profile: Guiding Solvent Selection

Understanding a compound's solubility is paramount for selecting appropriate solvents for reactions, purification (recrystallization), and analytical techniques like chromatography. The "like dissolves like" principle is a useful starting point, but a systematic experimental approach is definitive.

4.1 Predicted Solubility

Based on its structure, this compound is a polar molecule. However, the large, nonpolar iodinated benzene ring is expected to limit its solubility in water. It is predicted to be soluble in common organic solvents such as:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Acetone

-

Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (DMSO)

4.2 Experimental Protocol for Solubility Determination

This hierarchical testing protocol efficiently classifies the compound's solubility characteristics.

Materials:

-

Test tubes and rack

-

Graduated pipettes or cylinders

-

Sample of this compound

-

Solvents: Deionized Water, Diethyl Ether, 5% NaOH(aq), 5% HCl(aq), common organic solvents (e.g., ethanol, acetone, DCM).

Procedure:

-

Initial Test: Add approximately 10-20 mg of the solid to a test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent in portions (e.g., 0.25 mL at a time).

-

Mixing: After each addition, vigorously shake or vortex the tube for at least 30 seconds to facilitate dissolution.[5][6]

-

Observation: A compound is considered "soluble" if it completely dissolves to form a clear, homogeneous solution. If a separate phase or solid particles remain, it is "insoluble" or "sparingly soluble."

-

Systematic Approach: Follow a logical progression of solvents as outlined in the workflow diagram below. Testing in water first, followed by aqueous acid and base, can provide initial clues about the compound's functional groups and polarity.[7][8]

Workflow for Compound Characterization

Caption: A logical workflow for the initial physical characterization of a solid organic compound.

Spectroscopic Signature

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

-

Aldehyde Proton (CHO): A singlet expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring. Due to their positions and coupling, they would likely appear as a complex multiplet between δ 6.8-7.6 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet corresponding to three protons, expected around δ 3.9-4.1 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 189-193 ppm. For comparison, the aldehyde carbon in 2-methoxybenzaldehyde appears at δ 189.0 ppm.[9]

-

Aromatic Carbons (C-O, C-I, C-H): Six distinct signals are expected between δ 90-165 ppm. The carbon attached to the iodine (C-I) would appear at a higher field (further upfield) than the others, likely around δ 90-100 ppm, due to the heavy atom effect. The carbon attached to the methoxy group (C-O) would be significantly downfield, around δ 160-162 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.[9]

5.2 Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

-

C-H Stretch (Aldehyde): Two weak bands are characteristic of the aldehyde C-H bond, expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption band is expected around 1240-1260 cm⁻¹.

-

C=C Stretch (Aromatic): Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from related iodo- and methoxy-substituted benzaldehydes indicates a consistent hazard profile. Researchers should handle this compound with the appropriate precautions.[10][11][12]

6.1 Potential Hazards

-

Skin Irritation (H315): Causes skin irritation upon contact.

-

Serious Eye Irritation (H319): Causes serious eye irritation.

-

Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.

6.2 Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield (meeting EN166 standard).

-

Wear nitrile or other appropriate chemical-resistant gloves.

-

Use a lab coat to prevent skin contact.

-

-

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[11]

Conclusion

This compound serves as a prime example of a specialized chemical reagent where a thorough understanding of experimental methodology is more valuable than a mere list of properties. This guide provides the necessary protocols and theoretical framework for researchers to confidently characterize this compound. By applying these self-validating experimental procedures, scientists can generate reliable physical property data, ensuring the success and safety of their research and development endeavors.

References

- 1. 2-Iodo-5-methoxybenzaldehyde, 96% | Fisher Scientific [fishersci.ca]

- 2. 3-碘-4-甲氧苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. byjus.com [byjus.com]

- 4. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. rsc.org [rsc.org]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Iodo-6-methoxybenzaldehyde: A Key Intermediate in Synthetic Chemistry

For Immediate Release

This technical guide provides a comprehensive overview of 2-Iodo-6-methoxybenzaldehyde, a crucial building block for researchers and professionals in the fields of organic synthesis and drug development. This document details its chemical and physical properties, outlines a reliable synthesis protocol, and explores its applications as a versatile pharmaceutical intermediate.

Core Chemical Identity

This compound is a substituted aromatic aldehyde that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its unique substitution pattern, featuring an aldehyde, a methoxy group, and an iodine atom on the benzene ring, offers multiple points for chemical modification.

Key Identifiers:

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 262.05 g/mol | |

| Physical Form | Yellow Solid | |

| Purity | ≥96% | |

| Predicted LogP | 2.11230 | [2] |

Spectroscopic Analysis:

While comprehensive, experimentally verified spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure and data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (typically δ 9.5-10.5 ppm), the methoxy group protons (a singlet around δ 3.8-4.0 ppm), and the aromatic protons, with their chemical shifts and coupling constants being influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde (around δ 190 ppm), the methoxy carbon (around δ 55-60 ppm), and the aromatic carbons, including the carbon bearing the iodine atom which will be shifted upfield compared to an unsubstituted carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations for the aromatic ring and the aldehyde, and C-O stretching for the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be a key feature in the spectrum.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, often starting from commercially available precursors. A general and effective strategy involves the ortho-lithiation of a suitably substituted aromatic ether followed by formylation.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol:

This protocol is based on established methodologies for the synthesis of 2,6-dialkoxybenzaldehydes and adapted for this specific compound.[3]

Step 1: Synthesis of 1-Iodo-3-methoxybenzene

-

To a solution of 3-iodophenol in a suitable solvent (e.g., acetone or methanol), add a base such as potassium carbonate.

-

While stirring, add dimethyl sulfate dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain 1-iodo-3-methoxybenzene.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-iodo-3-methoxybenzene in dry tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours to ensure complete ortho-lithiation.

-

Add N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

After stirring for an additional 2 hours, quench the reaction by pouring the mixture into water.

-

Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development and Organic Synthesis

Substituted benzaldehydes are fundamental intermediates in the pharmaceutical industry.[][5][6][7][8] The presence of the iodo group in this compound makes it particularly useful for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of many active pharmaceutical ingredients (APIs).

Role as a Pharmaceutical Intermediate:

-

Scaffold for Complex Molecules: The aldehyde group can be readily transformed into other functional groups or used in condensation reactions to build larger molecular frameworks.

-

Introduction of Substituted Aromatic Rings: The iodo-methoxy-phenyl moiety can be a key structural component in various drug candidates.

-

Versatility in Synthesis: The reactivity of both the aldehyde and the iodo group allows for a wide range of synthetic transformations, making it a valuable starting material for the synthesis of diverse compound libraries for drug discovery screening.

While specific examples of marketed drugs derived directly from this compound are not prominently featured in the literature, its structural motifs are present in numerous biologically active compounds, highlighting its potential as a key intermediate in the development of future therapeutics. For instance, isotopically labeled analogues of similar dihydroxy-methoxybenzaldehydes are used as probes in the synthesis of biologically relevant molecules, including vascular disrupting agents for cancer therapy.[9]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier before use.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of functional groups allows for a diverse range of chemical transformations, making it an important tool for synthetic chemists. This guide provides a foundational understanding of its properties, synthesis, and applications to support its effective use in the laboratory.

References

- 1. 2-Iodo-6-methoxy-benzaldehyde | 5025-59-2 [sigmaaldrich.com]

- 2. This compound | CAS#:5025-59-2 | Chemsrc [chemsrc.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. 2-Hydroxy-6-methoxybenzaldehyde, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Spectroscopic data of 2-Iodo-6-methoxybenzaldehyde

An In-depth Technical Guide to the Predicted Spectroscopic Data of 2-Iodo-6-methoxybenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde of significant interest to researchers in synthetic organic chemistry and drug development. Its trifunctional nature—possessing an aldehyde, an iodo group, and a methoxy group on a benzene ring—makes it a versatile building block for constructing complex molecular architectures. The ortho-positioning of the iodo and methoxy substituents creates a unique electronic and steric environment, influencing the reactivity of the aldehyde and the potential for further functionalization, for instance, through cross-coupling reactions at the carbon-iodine bond.

Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process. However, for many specialized or novel compounds like this compound, readily available, published experimental spectra can be scarce.

This technical guide addresses this gap by providing a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound. As a Senior Application Scientist, the objective is not merely to present data but to elucidate the process of prediction and interpretation. By grounding our predictions in the fundamental principles of spectroscopy and through careful comparison with the well-documented spectra of the closely related analogue, 2-methoxybenzaldehyde, this document serves as both a data repository and a pedagogical tool for researchers. Every prediction is explained from a mechanistic standpoint, providing the causality behind the expected spectral features.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following numbering scheme will be used for the atoms in this compound. This systematic labeling is crucial for the unambiguous assignment of signals in both ¹H and ¹³C NMR spectroscopy.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: A Predictive Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are used to deduce the structure.

Reference Data: 2-Methoxybenzaldehyde

To build a robust prediction for our target molecule, we first examine the experimental data for 2-methoxybenzaldehyde. This compound differs only by the substitution of a hydrogen atom for an iodine atom at the C2 position.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 10.4 | s (singlet) | - |

| H6 | 7.8 | dd (doublet of doublets) | 7.8, 1.8 |

| H4 | 7.6 | ddd (doublet of doublet of doublets) | 8.4, 7.4, 1.8 |

| H5 | 7.1 | d (doublet) | 8.4 |

| H3 | 7.0 | t (triplet) | 7.4 |

| OCH₃ | 3.9 | s (singlet) | - |

| (Data is representative and compiled from various sources for a CDCl₃ solvent) |

Predicted ¹H NMR Spectrum of this compound

The introduction of an iodine atom at the C2 position will significantly alter the electronic environment and, consequently, the ¹H NMR spectrum. Iodine is an electronegative halogen that exhibits a net electron-withdrawing inductive effect. However, it can also participate in resonance as a weak electron-donating group through its lone pairs. The dominant influence on adjacent protons is typically its inductive effect and steric hindrance.

-

Aldehyde Proton (CHO): The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the magnetic anisotropy of the carbonyl group and the benzene ring. Its chemical shift is expected to remain in the characteristic downfield region, likely around 10.3-10.5 ppm . It should appear as a singlet, as it has no adjacent protons.

-

Methoxy Protons (OCH₃): These protons are on a carbon adjacent to an oxygen and are not coupled to other protons, thus they will appear as a sharp singlet. The electronic environment is similar to that in 2-methoxybenzaldehyde, so the chemical shift is predicted to be in a similar range, around 3.9-4.0 ppm .

-

Aromatic Protons (H3, H4, H5):

-

H5: This proton is ortho to the electron-donating methoxy group and meta to the aldehyde and iodo groups. It is expected to be the most upfield of the aromatic protons. It will be split by H4 into a doublet. Predicted shift: ~6.9 ppm .

-

H3: This proton is ortho to the electron-withdrawing iodine atom. The inductive effect of iodine will deshield this proton, shifting it downfield. It is coupled to H4, appearing as a doublet. Predicted shift: ~7.2 ppm .

-

H4: This proton is coupled to both H3 and H5. Since the coupling constants are likely to be similar (ortho-coupling, ~8 Hz), it will appear as a triplet. It is para to the methoxy group and meta to the iodo and aldehyde groups, placing its chemical shift between that of H3 and H5. Predicted shift: ~7.4 ppm .

-

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 10.4 | s (singlet) | - |

| H4 | 7.4 | t (triplet) | ~8.0 |

| H3 | 7.2 | d (doublet) | ~8.0 |

| H5 | 6.9 | d (doublet) | ~8.0 |

| OCH₃ | 3.9 | s (singlet) | - |

Experimental Protocol: Acquiring a ¹H NMR Spectrum

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for non-polar to moderately polar compounds.[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Transfer the solution to a 5 mm NMR tube, ensuring a liquid height sufficient to be within the detector coil of the spectrometer.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a high level of homogeneity, which is critical for sharp peaks and resolving fine coupling patterns. Modern spectrometers automate this process effectively.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum using a 90° pulse.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).

-

Co-add a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.[1]

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Analyze the splitting patterns and measure the coupling constants (J) in Hertz (Hz).[1]

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Reference Data: 2-Methoxybenzaldehyde

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 189.0 |

| C6 | 161.5 |

| C4 | 136.4 |

| C2 | 127.7 |

| C1 | 124.1 |

| C5 | 120.5 |

| C3 | 112.6 |

| OCH₃ | 55.8 |

| (Data compiled from The Royal Society of Chemistry, representative for a DMSO-d₆ solvent).[2] |

Predicted ¹³C NMR Spectrum of this compound

The substitution of hydrogen with iodine at C2 will cause significant changes in the carbon chemical shifts, particularly for the carbons of the aromatic ring.

-

Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear far downfield. Its environment is largely unchanged, so its shift should be similar to the reference compound, predicted around 188-190 ppm .

-

Methoxy Carbon (OCH₃): The chemical shift of the methoxy carbon is also expected to be relatively unaffected, appearing around 56 ppm .

-

Aromatic Carbons:

-

C2 (Iodo-substituted): This is the ipso-carbon to the iodine atom. Heavy atoms like iodine induce a significant shielding effect (the "heavy-atom effect"), causing the attached carbon to resonate at a much higher field (lower ppm value) than would be expected based on electronegativity alone. This is a highly diagnostic feature. We predict a shift for C2 to be significantly upfield, in the range of 90-95 ppm .

-

C6 (Methoxy-substituted): This carbon is attached to the highly electronegative oxygen of the methoxy group, causing it to be deshielded and appear downfield, likely around 160-162 ppm .

-

C1 (Aldehyde-substituted): The ipso-carbon to the aldehyde group will be moderately deshielded. Its position will be influenced by the adjacent iodo and methoxy groups. A reasonable estimate is ~125 ppm .

-

C4: This carbon is para to the aldehyde group and is expected to be deshielded relative to an unsubstituted benzene ring. Predicted shift: ~138 ppm .

-

C3 and C5: These carbons are less affected by the substituents compared to the others. C3, being ortho to the iodine, might experience some deshielding, while C5, ortho to the methoxy group, will be shielded. We predict C3 around 115 ppm and C5 around 110 ppm .

-

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~189 | Carbonyl carbon, highly deshielded. |

| C6 | ~161 | Methoxy-substituted, deshielded by oxygen. |

| C4 | ~138 | Para to CHO, deshielded. |

| C1 | ~125 | Aldehyde-substituted ipso-carbon. |

| C3 | ~115 | Ortho to iodine, deshielded. |

| C5 | ~110 | Ortho to methoxy, shielded. |

| C2 | ~92 | Iodo-substituted ipso-carbon, strong shielding from "heavy-atom effect". |

| OCH₃ | ~56 | Methoxy carbon. |

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Caption: Correlation of functional groups with predicted IR absorption regions.

Predicted IR Spectrum of this compound

The IR spectrum will be dominated by absorptions from the aldehyde, the substituted benzene ring, and the ether linkage.

-

C=O Stretch: The carbonyl group of an aromatic aldehyde typically shows a very strong and sharp absorption. Conjugation with the benzene ring lowers the frequency compared to an aliphatic aldehyde. The presence of an ortho-methoxy group may slightly lower it further. A strong band is predicted around 1685-1695 cm⁻¹ .[3]

-

Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as two weak to medium bands, often referred to as a Fermi doublet, around 2820 cm⁻¹ and 2720 cm⁻¹ .[4]

-

Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹ .

-

Aromatic C=C Stretch: The benzene ring will give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretch (Ether): Aryl alkyl ethers show two characteristic C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1020 cm⁻¹ .

-

C-I Stretch: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-infrared or low-wavenumber end of the fingerprint region, typically between 600-500 cm⁻¹ .

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak |

| Carbonyl (C=O) Stretch | ~1690 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1020 | Medium |

| C-I Stretch | 600 - 500 | Medium |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common, convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer has reached thermal equilibrium.

-

Clean the ATR crystal (e.g., diamond or ZnSe) with a suitable solvent like isopropanol and a soft, lint-free wipe.

-

-

Background Spectrum:

-

Acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.

-

-

Data Acquisition and Processing:

-

Acquire the sample spectrum. Co-adding 16 to 32 scans is typical to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Use the software to perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Mass Spectrometry: Fragmentation and Molecular Weight Confirmation

Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments provides information about the molecular weight and structure.

Predicted Mass Spectrum of this compound

The molecular formula is C₈H₇IO₂, giving a monoisotopic mass of 261.95 Da .

-

Molecular Ion (M⁺): Aromatic aldehydes generally show a prominent molecular ion peak.[5] We expect a strong peak at m/z = 262 .

-

Key Fragmentation Pathways:

-

Loss of H• (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen radical, leading to a stable acylium ion. Expect a significant peak at m/z = 261 .

-

Loss of CHO• (M-29): Cleavage of the C-C bond between the ring and the carbonyl group results in the loss of the formyl radical. This would produce an iodomethoxybenzene radical cation at m/z = 233 .

-

Loss of OCH₃• (M-31): Cleavage of the methyl group from the ether linkage is another plausible fragmentation, leading to a peak at m/z = 231 .

-

Loss of I• (M-127): The C-I bond is relatively weak and can cleave to lose an iodine radical. This would result in a methoxybenzaldehyde radical cation at m/z = 135 . This fragment would be expected to follow the fragmentation pattern of 2-methoxybenzaldehyde itself.

-

Loss of CO (from M-1): The acylium ion at m/z 261 can lose a neutral carbon monoxide molecule, a very common pathway for such ions. This would lead to a peak at m/z = 233 .

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| 262 | [C₈H₇IO₂]⁺˙ | - (Molecular Ion) |

| 261 | [C₈H₆IO₂]⁺ | H• |

| 233 | [C₇H₆IO]⁺ | CHO• or (H• + CO) |

| 231 | [C₇H₄IO₂]⁺ | OCH₃• |

| 135 | [C₈H₇O₂]⁺ | I• |

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous structures, we have established a clear set of expectations for the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. The predicted data, summarized in the tables and diagrams herein, offers a robust baseline for researchers to confirm the identity and purity of synthesized this compound. The key diagnostic features to look for are the highly shielded ipso-carbon C2 at ~92 ppm in the ¹³C NMR, the characteristic aromatic proton pattern in the ¹H NMR, the strong carbonyl stretch around 1690 cm⁻¹ in the IR, and the molecular ion at m/z 262 with subsequent logical fragmentations in the mass spectrum. This predictive approach exemplifies the power of spectroscopic principles in modern chemical research, enabling confident structural elucidation even in the absence of pre-existing library data.

References

- 1. ChemNMR - Putting ChemNMR to the Test [upstream.ch]

- 2. youtube.com [youtube.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

1H NMR and 13C NMR spectrum of 2-Iodo-6-methoxybenzaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Iodo-6-methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound, a key intermediate in various synthetic applications. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through an in-depth interpretation of its ¹H and ¹³C NMR spectra. The principles discussed herein are foundational for the structural verification of substituted aromatic compounds.

Introduction and Structural Overview

This compound (CAS No: 5025-59-2) is a disubstituted benzaldehyde featuring an iodine atom and a methoxy group ortho to the aldehyde functionality.[1] The arrangement of these substituents breaks the symmetry of the benzene ring, rendering all aromatic protons and carbons chemically distinct. NMR spectroscopy is an essential, non-destructive technique for confirming the precise substitution pattern and electronic environment of the molecule.

The aldehyde (-CHO) group is a strong electron-withdrawing group, which significantly deshields the aldehydic proton and the ortho and para positions of the ring.[2][3] The methoxy (-OCH₃) group is an electron-donating group, which shields the ortho and para positions.[2] The iodine atom exerts a complex influence, primarily through its electron-withdrawing inductive effect and its "heavy atom" effect, which can influence the chemical shifts of nearby carbons. Understanding these competing electronic effects is crucial for the accurate assignment of NMR signals.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following outlines a typical procedure for acquiring ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Step-by-Step Methodology

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for its ability to dissolve a wide range of organic compounds and for its single deuterium lock signal.[3] Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its chemical shift to 0.00 ppm for calibration.[3]

-

Spectrometer Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, symmetrical peaks.[2]

-

-

¹H NMR Data Acquisition :

-

Pulse Angle : Use a 30° or 45° pulse angle for routine quantitative spectra.[2]

-

Acquisition Time : Set to 2-4 seconds to ensure adequate data point resolution.[2]

-

Relaxation Delay : A 1-5 second delay between pulses allows for nearly complete T1 relaxation of the protons, ensuring accurate integration.[2]

-

Number of Scans : Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[2]

-

-

¹³C NMR Data Acquisition :

-

Technique : Use a proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width : A wide spectral width (e.g., 0-220 ppm) is necessary to capture all carbon signals, from the shielded methoxy carbon to the highly deshielded carbonyl carbon.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[2]

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.[2]

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[2]

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show five distinct signals: one for the aldehyde proton, one for the methoxy protons, and three for the aromatic protons.

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C_CHO [label="C", pos="-2.4,-0.2!"]; O_CHO [label="O", pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!", fontcolor="#EA4335"]; H3 [label="H", pos="2.1,2.6!", fontcolor="#FBBC05"]; H4 [label="H", pos="0,3.8!", fontcolor="#34A853"]; H5 [label="H", pos="-2.1,2.6!", fontcolor="#4285F4"]; I [label="I", pos="2.4,0!"]; O_Me [label="O", pos="2.1,-0.2!"]; C_Me [label="C", pos="3.3,-0.7!"]; H_Me1 [label="H", pos="4.1,-0.2!", fontcolor="#EA4335"]; H_Me2 [label="H", pos="3.4,-1.7!", fontcolor="#EA4335"]; H_Me3 [label="H", pos="3.1, -0.4!"];

// Define invisible nodes for labels label_H_CHO [label="H-α", pos="-2.8,-1.5!", fontcolor="#EA4335"]; label_H3 [label="H-3", pos="2.4,2.9!", fontcolor="#FBBC05"]; label_H4 [label="H-4", pos="0,4.1!", fontcolor="#34A853"]; label_H5 [label="H-5", pos="-2.4,2.9!", fontcolor="#4285F4"]; label_OMe [label="OCH₃", pos="4.3,-1.2!", fontcolor="#EA4335"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO [len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me [len=1.5]; O_Me -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3 [style=invis]; C3 -- H3; C4 -- H4; C5 -- H5; }

Molecular structure with proton assignments for this compound.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-α | ~10.4 | 1H | Singlet (s) | - | Aldehyde (-CHO) |

| H-4 | ~7.5-7.6 | 1H | Triplet (t) | J ≈ 8.0 | Aromatic |

| H-5 | ~7.0-7.1 | 1H | Doublet (d) | J ≈ 8.0 | Aromatic |

| H-3 | ~6.8-6.9 | 1H | Doublet (d) | J ≈ 8.0 | Aromatic |

| -OCH₃ | ~3.9 | 3H | Singlet (s) | - | Methoxy |

Interpretation of ¹H NMR Signals:

-

Aldehyde Proton (H-α) : The aldehyde proton is the most deshielded proton in the molecule, appearing as a sharp singlet around 10.4 ppm.[3] Its significant downfield shift is due to the strong anisotropic effect of the adjacent carbonyl group. It appears as a singlet because it is too far removed from the aromatic protons to exhibit significant coupling.[4]

-

Aromatic Protons (H-3, H-4, H-5) :

-

H-4 : This proton is expected to be a triplet, as it is coupled to both H-3 and H-5 with similar coupling constants (JH4-H3 ≈ JH4-H5 ≈ 8.0 Hz). It is the most downfield of the aromatic protons due to being para to the electron-withdrawing aldehyde group.

-

H-5 : This proton, being ortho to the aldehyde group, is significantly deshielded. It will appear as a doublet due to coupling with H-4.

-

H-3 : This proton is expected to be the most upfield of the aromatic signals. It is ortho to the electron-donating methoxy group, which provides significant shielding. It appears as a doublet due to coupling with H-4.

-

-

Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and do not couple with other protons. They will appear as a sharp singlet at approximately 3.9 ppm.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

// Define nodes for atoms with labels C1 [label="C1", pos="0,0!", fontcolor="#EA4335"]; C2 [label="C2", pos="1.2,0.7!", fontcolor="#4285F4"]; C3 [label="C3", pos="1.2,2.1!", fontcolor="#34A853"]; C4 [label="C4", pos="0,2.8!", fontcolor="#FBBC05"]; C5 [label="C5", pos="-1.2,2.1!", fontcolor="#4285F4"]; C6 [label="C6", pos="-1.2,0.7!", fontcolor="#34A853"]; C_CHO [label="Cα", pos="-2.4,-0.2!", fontcolor="#EA4335"]; O_CHO [label="O", pos="-3.4,0.3!"]; H_CHO [label="H", pos="-2.5,-1.2!"]; I [label="I", pos="2.4,0!"]; O_Me [label="O", pos="2.1,-0.2!"]; C_Me [label="C-Me", pos="3.3,-0.7!", fontcolor="#FBBC05"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C_CHO [len=1.5]; C_CHO -- O_CHO [style=double]; C_CHO -- H_CHO; C6 -- I [len=1.5]; C2 -- O_Me [len=1.5]; O_Me -- C_Me; }

Molecular structure with carbon assignments for this compound.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| Cα | ~192 | Carbonyl (-CHO) |

| C2 | ~160 | Aromatic (C-OCH₃) |

| C4 | ~136 | Aromatic |

| C1 | ~130 | Aromatic (C-CHO) |

| C5 | ~122 | Aromatic |

| C3 | ~112 | Aromatic |

| C6 | ~95 | Aromatic (C-I) |

| C-Me | ~56 | Methoxy (-OCH₃) |

Interpretation of ¹³C NMR Signals:

-

Carbonyl Carbon (Cα) : The aldehyde carbonyl carbon is the most deshielded carbon, appearing far downfield around 192 ppm. This is a highly diagnostic peak for aldehydes.[5]

-

Aromatic Carbons :

-

C2 : The carbon atom attached to the electron-donating methoxy group (C2) is significantly deshielded and is expected around 160 ppm.

-

C6 : The carbon atom bonded to the iodine (C6) is expected to be shifted significantly upfield to around 95 ppm. This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces shielding.

-

C1, C4, C5, C3 : The remaining aromatic carbons resonate in the typical aromatic region (110-140 ppm). Their precise chemical shifts are determined by the combined electronic effects of the three substituents. C4 is deshielded as it is para to the aldehyde. C3 is shielded as it is ortho to the methoxy group. C1 (the ipso-carbon of the aldehyde) and C5 will have intermediate shifts. The signals of carbonyl groups in ¹³C NMR spectra are sensitive to substituent effects.[6]

-

-

Methoxy Carbon (C-Me) : The carbon of the methoxy group is highly shielded and appears upfield around 56 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a complete and unambiguous confirmation of its structure. The characteristic downfield shifts of the aldehyde proton (~10.4 ppm) and carbonyl carbon (~192 ppm) are key identifiers for the aldehyde functionality. The distinct patterns of the three aromatic protons and the upfield shift of the iodine-bearing carbon (C6) confirm the 1,2,3-substitution pattern on the benzene ring. This guide provides a robust framework for the interpretation of this molecule's NMR data, leveraging established principles of chemical shift theory and substituent effects.

References

- 1. This compound | CAS#:5025-59-2 | Chemsrc [chemsrc.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Iodo-6-methoxybenzaldehyde in Organic Solvents

Introduction

2-Iodo-6-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development. The solubility of a compound dictates its reactivity, bioavailability, and the ease with which it can be manipulated in a laboratory or industrial setting.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document focuses on predicting solubility based on the molecule's physicochemical properties and provides a detailed experimental protocol for researchers to determine its solubility in a range of common organic solvents. This approach is grounded in the fundamental principle that the structure of a molecule dictates its function and properties.

Physicochemical Properties and Solubility Prediction

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

Known Properties:

| Property | Value | Reference |

| CAS Number | 5025-59-2 | [1][2] |

| Molecular Formula | C₈H₇IO₂ | [2] |

| Molecular Weight | 262.05 g/mol | [2] |

| Appearance | Yellow Solid |

Structural Analysis and Solubility Prediction:

The solubility of an organic compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3][4] The polarity of this compound is a composite of the contributions from its constituent functional groups: the aromatic ring, the aldehyde group, the methoxy group, and the iodine atom.

-

Benzene Ring: The aromatic ring is inherently nonpolar and contributes to the molecule's solubility in nonpolar solvents.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, capable of dipole-dipole interactions, and can act as a hydrogen bond acceptor. This group enhances solubility in polar solvents.

-

Methoxy Group (-OCH₃): The ether linkage in the methoxy group is also polar and can accept hydrogen bonds, further contributing to solubility in polar solvents.[5]

-

Iodine Atom (-I): As a large and polarizable halogen, the iodine atom contributes to van der Waals forces and can participate in halogen bonding, potentially influencing solubility in a range of solvents. The presence of iodine can sometimes reduce solubility in very nonpolar solvents compared to their non-halogenated analogs.

Considering these structural features, this compound is expected to be a moderately polar compound. Therefore, it is predicted to have good solubility in polar aprotic and moderately polar solvents. Its solubility in nonpolar solvents is likely to be lower, and its solubility in highly polar protic solvents like water is expected to be limited due to the dominance of the nonpolar aromatic ring and the large iodine atom.

Caption: Molecular structure of this compound with key functional groups highlighted.

Solvent Selection for Solubility Determination

The choice of solvents for solubility testing should encompass a range of polarities and functionalities to build a comprehensive solubility profile. The following table provides a selection of recommended solvents categorized by their type.

| Solvent | Type | Polarity Index |

| Hexane | Nonpolar | 0.1 |

| Toluene | Nonpolar | 2.4 |

| Diethyl Ether | Polar Aprotic | 2.8 |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 |

| Ethyl Acetate | Polar Aprotic | 4.4 |

| Acetone | Polar Aprotic | 5.1 |

| Isopropanol | Polar Protic | 3.9 |

| Ethanol | Polar Protic | 4.3 |

| Methanol | Polar Protic | 5.1 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature, often ambient room temperature.

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

To a series of glass vials with screw caps, add a precisely measured volume (e.g., 2.0 mL) of each selected organic solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium solubility is achieved. The solution and the solid should be in constant contact.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials and carefully collect the supernatant or filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial. This step must be performed quickly to minimize temperature fluctuations and solvent evaporation.

-

-

Quantification of the Dissolved Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the clear, filtered saturated solution.

-

Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the compound's melting point until a constant weight of the dried solid is achieved.

-

The final weight of the solid represents the mass of this compound that was dissolved in the initial volume of the solvent.

-

-

Spectroscopic Method (e.g., UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to generate a calibration curve.

-

Dilute a known volume of the saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

-

-

Calculation of Solubility:

-

Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Data Presentation and Interpretation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

Template for Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Diethyl Ether | 25 | ||

| Dichloromethane | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Isopropanol | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| DMSO | 25 | ||

| DMF | 25 |

The results should be interpreted in the context of the solvent's properties. For instance, higher solubility in solvents like DMSO, DMF, and acetone would confirm the significant contribution of the polar aldehyde and methoxy groups to the molecule's overall polarity. Conversely, lower solubility in hexane would highlight the limited nonpolar character of the molecule.

Conclusion

References

- 1. This compound | CAS#:5025-59-2 | Chemsrc [chemsrc.com]

- 2. 2-Iodo-6-methoxy-benzaldehyde | 5025-59-2 [sigmaaldrich.com]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. chem.ws [chem.ws]

- 5. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of 2-Iodo-6-methoxybenzaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-6-methoxybenzaldehyde

Abstract

This compound is a pivotal substituted aromatic aldehyde that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the aldehyde for nucleophilic additions and condensations, the methoxy group as a powerful directing group, and the iodo substituent as a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via Directed ortho-Metalation (DoM), followed by a detailed protocol for its structural characterization and purity verification.

Introduction: The Strategic Importance of this compound

Substituted benzaldehydes are fundamental precursors in medicinal chemistry. The specific substitution pattern of this compound makes it an exceptionally valuable intermediate. The ortho relationship between the iodine and the aldehyde allows for the construction of unique heterocyclic scaffolds through intramolecular cyclization reactions. Furthermore, the iodine atom is strategically positioned for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. Traditional electrophilic iodination of 2-methoxybenzaldehyde often yields a mixture of isomers, making regiocontrol a significant challenge. The methodology detailed herein leverages the principle of Directed ortho-Metalation (DoM) to achieve highly regioselective iodination, providing a reliable and scalable route to the target compound.[2][3]

Synthesis via Directed ortho-Metalation (DoM)

The synthesis hinges on the Directed ortho-Metalation (DoM) strategy, a powerful tool for the regioselective functionalization of aromatic rings.[2][4] The methoxy group (-OCH₃) on the starting material, 2-methoxybenzaldehyde, serves as a Directed Metalation Group (DMG).

Mechanistic Rationale

The core principle of DoM involves the coordination of a strong organolithium base to the heteroatom of the DMG (the oxygen of the methoxy group).[2] This coordination brings the base into close proximity to the ortho-proton (at the C6 position), facilitating its abstraction. This deprotonation is kinetically favored over abstraction of other aromatic protons, leading to the formation of a specific aryllithium intermediate. This intermediate can then be trapped by an electrophile, in this case, molecular iodine (I₂), to install the iodo group exclusively at the C6 position. This high regioselectivity is the primary advantage over classical electrophilic aromatic substitution methods.[2][3]

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis, from the starting material to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Materials & Equipment:

-

2-Methoxybenzaldehyde (o-anisaldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium chloride (Brine)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, dropping funnel, argon/nitrogen inlet, low-temperature thermometer, standard glassware for work-up and chromatography.

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methoxybenzaldehyde (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Ortho-Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, add s-BuLi (1.2 eq) dropwise via a syringe or dropping funnel over 20 minutes. The solution may change color. Stir the mixture at -78 °C for 1 hour.

-

Expert Insight: The use of sec-butyllithium over n-butyllithium can sometimes improve yields by reducing the likelihood of nucleophilic attack on the aldehyde. Maintaining a temperature of -78 °C is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.[4]

-

-

Iodination: In a separate flask, dissolve iodine (1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. A significant color change will be observed as the iodine is consumed.

-

Warming and Quenching: After the addition is complete, allow the reaction to stir for an additional 2 hours while slowly warming to room temperature.

-

Work-up: Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the dark iodine color disappears. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.[5]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The combination of spectroscopic and physical data provides a self-validating system.

Physical Properties

A summary of the key physical properties for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 5025-59-2 | [6] |

| Molecular Formula | C₈H₇IO₂ | [5] |

| Molecular Weight | 262.05 g/mol | [5] |

| Appearance | Yellow Solid | [5] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the verification of the product's structure.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.4 (s, 1H, -CHO), 7.5-7.6 (t, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 3.9 (s, 3H, -OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 192 (C=O), 162 (C-OCH₃), 140 (C-I), 135 (Ar-CH), 125 (Ar-C), 120 (Ar-CH), 110 (Ar-CH), 56 (-OCH₃). |

| IR (Infrared) (KBr, cm⁻¹) | ν: ~2850 (Aldehyde C-H), ~1680 (Aromatic C=O stretch), ~1580, 1460 (Aromatic C=C stretch), ~1250 (Aryl-O stretch). |

| MS (Mass Spec.) (EI) | m/z: 262 [M]⁺, with characteristic fragments corresponding to loss of H, CO, and I. |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Interpretation of Characterization Data

-

¹H NMR: The spectrum provides unambiguous proof of the substitution pattern. The downfield singlet at ~10.4 ppm is characteristic of an aldehyde proton. The triplet and two doublets in the aromatic region confirm the 1,2,3-trisubstituted pattern. The singlet at ~3.9 ppm integrating to 3 protons confirms the methoxy group.

-

¹³C NMR: The signal around 192 ppm is indicative of the aldehyde carbonyl carbon. The number of signals in the aromatic region is consistent with the proposed structure.

-

IR Spectroscopy: The strong absorption band around 1680 cm⁻¹ confirms the presence of the conjugated aldehyde carbonyl group. The band at ~1250 cm⁻¹ is characteristic of the aryl ether C-O bond.[7]

-

Mass Spectrometry: The molecular ion peak at m/z 262 directly corresponds to the molecular weight of the target compound, confirming its elemental composition.

Conclusion

The Directed ortho-Metalation (DoM) approach offers a highly efficient and regioselective pathway for the synthesis of this compound, a valuable intermediate in drug discovery and organic synthesis. The protocol described is robust and scalable. The multi-technique characterization workflow provides a reliable and self-validating system to ensure the high purity and structural integrity of the final product, which is critical for its application in subsequent synthetic endeavors.

References

A Researcher's Guide to Sourcing and Utilizing 2-Iodo-6-methoxybenzaldehyde

Introduction: The Strategic Importance of 2-Iodo-6-methoxybenzaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. This compound (CAS No. 5025-59-2) emerges as a crucial intermediate, valued for its unique trifecta of reactive sites: an aldehyde for derivatization, an iodide for cross-coupling reactions, and a methoxy group that electronically influences the aromatic system. This substitution pattern makes it an ideal precursor for constructing complex molecular architectures, including polysubstituted biaryl ketones and heterocyclic scaffolds that are prevalent in biologically active compounds. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing this key reagent, evaluating supplier quality, and implementing it in a robust synthetic protocol.

Part 1: Vetting Commercial Suppliers — A Framework for Quality Assurance

The success and reproducibility of any synthesis hinge on the quality of the starting materials. Sourcing a reagent like this compound requires more than just finding a supplier; it demands a systematic evaluation of their quality control and documentation.

The Non-Negotiable Role of the Certificate of Analysis (CoA)

A Certificate of Analysis (CoA) is the single most critical document accompanying a chemical reagent. It is a batch-specific quality report card that provides objective evidence of a product's identity and purity.[1][2] Researchers should never consider using a reagent in a critical experiment without a comprehensive CoA.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: Methods like ¹H NMR or Mass Spectrometry should confirm the structure matches that of this compound.

-

Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the purity value should meet the requirements of your synthesis. For sensitive catalytic reactions, a purity of ≥97% is often recommended.

-

Lot Number: This ensures traceability, linking the specific batch of material you received to the analytical results on the CoA.

-

Date of Analysis: Confirms the freshness of the quality control data.

A transparent and detailed CoA is a hallmark of a trustworthy supplier and is indispensable for ensuring experimental reproducibility and complying with regulatory standards.

Part 2: Commercial Supplier Landscape for this compound

Identifying reliable suppliers is a key step in the research workflow. The following table summarizes offerings for this compound from several established chemical suppliers. Note that availability and product specifications can change, and it is always best practice to consult the supplier's website for the most current information.

| Supplier | Product Number | Purity | Available Quantities | CAS Number |

| BLD Pharm | BD109968 | ≥97.0% (GC) | 1g, 5g, 25g | 5025-59-2[3] |

| Combi-Blocks | QI-7176 | 97% | 1g, 5g | 5025-59-2 |

| Apollo Scientific | PC5011 | 97% | 1g, 5g, 10g, 25g | 5025-59-2[4] |

| CymitQuimica | 3D-FAA02559 | Min. 95% | 100mg, 1g | 5025-59-2 |

Note: This list is not exhaustive and represents a snapshot of available data. Researchers are encouraged to perform their own market analysis. At the time of this writing, this compound was not readily found in the primary catalogs of major suppliers such as Thermo Fisher Scientific or TCI Chemicals.

Part 3: Exemplary Synthetic Application — Suzuki-Miyaura Cross-Coupling

The presence of the iodide group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds.[5] The steric hindrance from the ortho-methoxy group can present a challenge, making the choice of catalyst, ligand, and base critical for success.

Detailed Laboratory Protocol

This protocol describes the coupling of this compound with Phenylboronic Acid.

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic Acid (1.5 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv., 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Schlenk flask or microwave vial

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 262 mg, 1.0 mmol), Phenylboronic Acid (183 mg, 1.5 mmol), and anhydrous Potassium Carbonate (414 mg, 3.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (22 mg, 0.03 mmol). Then, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The water is crucial for the transmetalation step of the catalytic cycle.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 2-methoxy-6-phenylbenzaldehyde.

Workflow Visualization

The following diagram illustrates the key steps of the Suzuki-Miyaura cross-coupling workflow.

Caption: Key stages of the Suzuki-Miyaura coupling protocol.

Conclusion

This compound is a valuable and versatile building block for advanced organic synthesis. Successful procurement depends on a careful evaluation of commercial suppliers, with a strong emphasis on the quality and completeness of the Certificate of Analysis. By partnering with reputable suppliers and employing robust, well-understood synthetic protocols like the Suzuki-Miyaura coupling, researchers can confidently leverage this reagent to accelerate their discovery programs in drug development and materials science.

References

- 1. 5025-59-2|this compound|BLD Pharm [bldpharm.com]

- 2. 5025-59-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 5025-59-2: 2-yodo-6-metoxi-benzaldehído | CymitQuimica [cymitquimica.com]

- 5. This compound | CAS#:5025-59-2 | Chemsrc [chemsrc.com]

Methodological & Application

Application Notes & Protocols: Strategic Application of 2-Iodo-6-methoxybenzaldehyde in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of 2-Iodo-6-methoxybenzaldehyde

In the landscape of modern organic synthesis, the pursuit of molecular complexity from readily accessible building blocks is a paramount objective. This compound emerges as a highly valuable starting material in this context, particularly for researchers, scientists, and professionals in drug development. Its unique substitution pattern—an aldehyde for further functionalization, an iodide as an excellent leaving group for cross-coupling, and an ortho-methoxy group that sterically and electronically influences reactivity—makes it a strategic linchpin for the synthesis of complex biaryl compounds.[1][2] These biaryl scaffolds are prevalent in pharmaceuticals, natural products, and advanced materials.[3][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][5] Its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its reagents have cemented its status as a go-to methodology in both academic and industrial settings.[3][6] This guide provides an in-depth exploration of the application of this compound in Suzuki-Miyaura reactions, offering both mechanistic insights and detailed, field-proven protocols.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square-planar Pd(II) complex. The high reactivity of the C-I bond ensures this step is generally facile.[7]

-